

In-Depth Technical Guide: 3-Isopropylaniline (CAS No. 5369-16-4)

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Compound of Interest

Compound Name: 3-Isopropylaniline

Cat. No.: B1630885

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **3-isopropylaniline** (CAS No. 5369-16-4), a key organic intermediate with significant applications in the pharmaceutical, dye, and agrochemical industries. This document details its physicochemical properties, established synthesis protocols, and analytical methodologies for its characterization. Furthermore, it explores its known biological activities and potential metabolic pathways, offering a valuable resource for professionals engaged in research and development involving this compound.

Physicochemical Properties

3-Isopropylaniline, also known as 3-(propan-2-yl)aniline or m-cumidine, is a substituted aromatic amine. It typically appears as a colorless to light yellow or yellow-brown oily liquid. A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Isopropylaniline**

Property	Value	Reference(s)
CAS Number	5369-16-4	[1] [2]
Molecular Formula	C ₉ H ₁₃ N	[3]
Molecular Weight	135.21 g/mol	[3]
Appearance	Colorless to light yellow/yellow-brown oily liquid	[4]
Melting Point	-12 °C	
Boiling Point	222.8 °C at 760 mmHg; 101-103 °C at 15 mmHg	[5] [6]
Density	0.953 - 0.96 g/cm ³	[5]
Refractive Index	1.542 - 1.5445 (at 20 °C)	[5]
Flash Point	94.9 - 102 °C	[5]
Vapor Pressure	0.0996 mmHg at 25 °C	
Solubility	Practically insoluble in water; Soluble in alcohols, benzene, and toluene.	[4]
pKa	4.67 ± 0.10 (Predicted)	

Synthesis of 3-Isopropylaniline

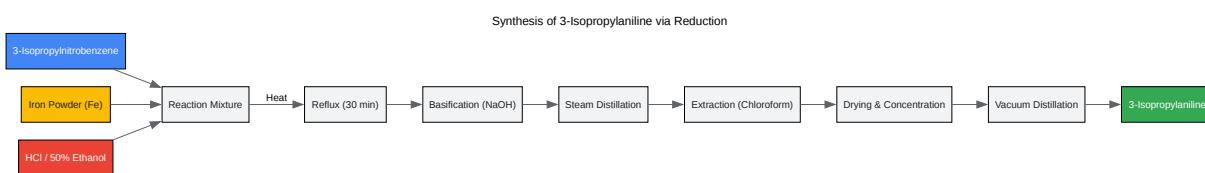
The synthesis of **3-isopropylaniline** can be achieved through various methods. Two common approaches are the reduction of 3-isopropylnitrobenzene and the condensation of aniline with isopropanol.

Synthesis via Reduction of 3-IsopropylNitrobenzene

A well-documented method involves the reduction of the corresponding nitro compound using iron powder in an acidic medium.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-isopropylnitrobenzene (0.127 mole) in 300 mL of 50% aqueous ethanol.
- Addition of Reducing Agent: Add 23 g of iron powder to the solution with vigorous stirring.
- Initiation of Reaction: Heat the mixture to reflux. While maintaining reflux and stirring, add 13.5 mL of a solution containing 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% aqueous ethanol.
- Reaction Time: Continue stirring at reflux for 30 minutes.
- Work-up:
 - Make the reaction mixture basic using a 2.5 N sodium hydroxide solution.
 - Perform steam distillation to isolate the crude product.
 - Extract the distillate with chloroform.
 - Dry the chloroform layer over anhydrous sodium sulfate.
 - Concentrate the dried chloroform extract by distillation using a short Vigreux column at atmospheric pressure.
- Purification: Purify the residue by vacuum distillation to yield **3-isopropylaniline**.

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Synthesis of **3-isopropylaniline** via reduction.

Synthesis via Condensation of Aniline and Isopropanol

Another synthetic route involves the direct reaction of aniline with isopropanol in the presence of an acid catalyst.

Experimental Protocol Outline:

- Reaction Setup: Combine aniline and isopropanol in a suitable reaction vessel.
- Catalyst Addition: Introduce an acid catalyst to the mixture.
- Temperature Control: Maintain the reaction temperature at approximately 60 °C.
- Isolation and Purification: Isolate the product from unreacted starting materials and byproducts using distillation or extraction methods.

Analytical Methodologies

The characterization and purity assessment of **3-isopropylaniline** can be performed using a variety of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Provides information on the proton environment in the molecule.
 - Sample Preparation: Dissolve 10-20 mg of **3-isopropylaniline** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
 - Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer using a standard single-pulse sequence.

4.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- FTIR: Identifies the functional groups present in the molecule. Primary aromatic amines typically show two N-H stretching bands in the 3300-3500 cm^{-1} region and a C-N stretching band between 1250-1335 cm^{-1} .[\[7\]](#)
 - Sample Preparation: For a liquid sample like **3-isopropylaniline**, a thin film can be prepared between two KBr or NaCl plates.[\[4\]](#)
 - Acquisition: Record the spectrum using an FTIR spectrometer, typically in the 4000-400 cm^{-1} range with a resolution of 4 cm^{-1} .[\[4\]](#)

4.1.3 Mass Spectrometry (MS)

- MS: Determines the molecular weight and provides information about the fragmentation pattern of the molecule.
 - Sample Preparation: The sample can be introduced directly via infusion or through a gas chromatograph (GC-MS).[\[8\]](#)
 - Acquisition: For GC-MS, electron ionization (EI) at 70 eV is commonly used.[\[8\]](#) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **3-isopropylaniline** ($m/z = 135$).[\[9\]](#)

Chromatographic Analysis

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

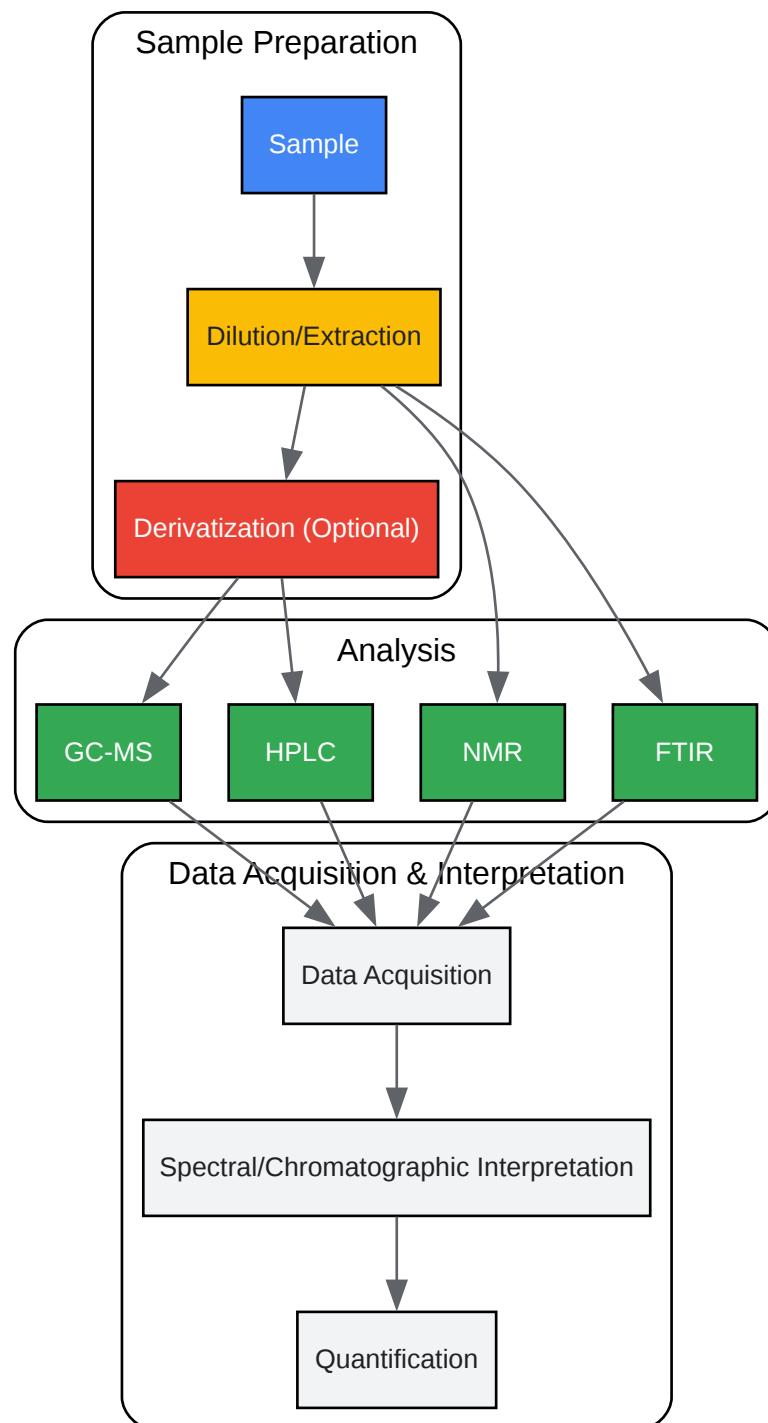
- GC-MS: A powerful technique for the separation and identification of volatile and semi-volatile compounds.
 - Sample Preparation: For liquid samples, dilute with a suitable solvent (e.g., methanol) to fall within the calibration range. For solid matrices, extraction techniques like sonication or Soxhlet extraction can be employed.[\[10\]](#) Derivatization may be necessary for polar aniline derivatives to improve volatility and peak shape.[\[8\]](#)
 - Instrumental Conditions:
 - Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 μm film thickness) is suitable.[\[8\]](#)

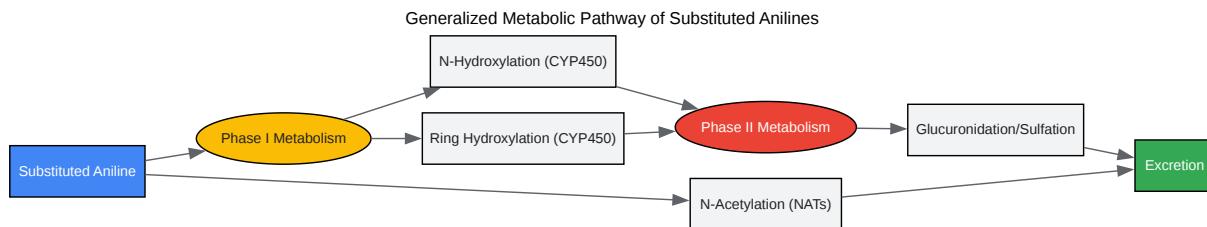
- Injector: Splitless injection at 250-280 °C.[8]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
- Oven Temperature Program: An initial temperature of 40-70 °C, held for 1-5 minutes, followed by a ramp of 10-15 °C/min to 280-290 °C, and a final hold for 5-10 minutes.[8]
- MS Detector: Electron Ionization (EI) at 70 eV with a mass scan range of 35-450 amu. [8]

4.2.2 High-Performance Liquid Chromatography (HPLC)

- HPLC: Suitable for the analysis of less volatile or thermally labile compounds. A reverse-phase method is commonly used for aromatic amines.
 - Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
 - Instrumental Conditions (General Reverse-Phase Method):
 - Column: C18 column.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
 - Detection: UV detection at a wavelength appropriate for the analyte.

General Analytical Workflow for 3-Isopropylaniline





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